N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
compound 1 , plays a crucial role in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
Preparation Methods
Three main synthetic routes have been reported for compound 1:
Schöne et al. Method: Starting from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, they synthesized 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carboxamide via chloro(triphenyl)methane and subsequent reactions .
Moshos et al. Method: Using 1H-pyrazole-4-carboxylic acid ethyl ester, they obtained compound 1 through amino protection, hydrolysis, and condensation steps .
Zhou et al. Method: This route involved the condensation of methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate with phenyl chloroformate, followed by hydrolysis and Curtius rearrangement .
Chemical Reactions Analysis
Compound 1 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include H2O2, NaOH, PhI(OAc)2, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Major products formed depend on the specific reaction pathway .
Scientific Research Applications
Compound 1 finds applications in:
Medicine: As an intermediate in ceftolozane synthesis.
Chemistry: As a versatile scaffold for more complex heterocyclic systems.
Industry: Due to its structural relevance in pharmaceutical research
Mechanism of Action
The exact mechanism by which compound 1 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While compound 1 shares some similarities with related pyrazoles, its unique structure sets it apart. Other similar compounds include N-methyl-(1-methyl-1H-pyrazol-5-yl)methylamine .
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-19-12(7-8-17-19)10-16-15(20)13-9-14(21-18-13)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,20) |
InChI Key |
IOHZUZRCZRZOOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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